6-Fluoronaphthalene-1-carbaldehyde

Description

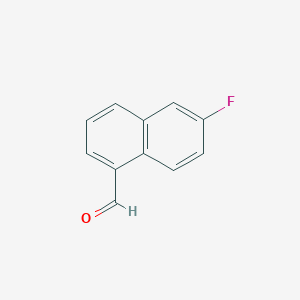

6-Fluoronaphthalene-1-carbaldehyde (CAS: 1261488-86-1) is a fluorinated aromatic aldehyde derived from naphthalene. Its molecular formula is C₁₁H₇FO, with a molar mass of 174.17 g/mol . The compound features a naphthalene backbone substituted with a fluorine atom at the 6-position and an aldehyde group (-CHO) at the 1-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine substitution is often employed to modulate bioavailability and metabolic stability.

Properties

Molecular Formula |

C11H7FO |

|---|---|

Molecular Weight |

174.17 g/mol |

IUPAC Name |

6-fluoronaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C11H7FO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H |

InChI Key |

MUDITTXWRLVIFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C(=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoronaphthalene-1-carbaldehyde typically involves the fluorination of naphthalene derivatives followed by formylation. One common method is the diazotization of 1-naphthylamine followed by fluorination using fluorine-containing compounds such as fluoboric acid or fluorophosphoric acid . The resulting 1-fluoronaphthalene can then be subjected to formylation to introduce the aldehyde group at the 1st position.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale diazotization and fluorination processes, followed by purification steps to isolate the desired product. These methods are designed to maximize yield and minimize the production of hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: 6-Fluoronaphthalene-1-carboxylic acid.

Reduction: 6-Fluoronaphthalene-1-methanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoronaphthalene-1-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Fluoronaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 6-fluoronaphthalene-1-carbaldehyde, we compare it with structurally related naphthalene derivatives (Table 1) and analyze key differences in substituent effects, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituent Position/Type |

|---|---|---|---|---|

| This compound | 1261488-86-1 | C₁₁H₇FO | 174.17 | 6-F, 1-CHO |

| 3-Fluoronaphthalene-1-carbaldehyde | 1261808-12-1 | C₁₁H₇FO | 174.17 | 3-F, 1-CHO |

| 8-Chloronaphthalene-1-carbaldehyde | 129994-50-9 | C₁₁H₇ClO | 190.63 | 8-Cl, 1-CHO |

Positional Isomerism: 6-Fluoro vs. 3-Fluoro Derivatives

The 6-fluoro and 3-fluoro isomers differ in fluorine placement on the naphthalene ring. In this compound, the fluorine at the 6-position is meta to the aldehyde group, creating a conjugated electron-withdrawing effect that stabilizes the aromatic system. In contrast, the 3-fluoro isomer places fluorine ortho to the aldehyde, introducing steric hindrance and altering electronic distribution. This positional difference impacts reactivity:

- Electrophilic Substitution : The 6-fluoro derivative’s meta-directing fluorine may favor substitution at positions less sterically crowded compared to the 3-fluoro isomer .

- Acidity of Aldehyde Proton : The electron-withdrawing effect of fluorine in the 6-position may slightly enhance the aldehyde’s acidity compared to the 3-fluoro analog.

Halogen Effects: Fluoro vs. Chloro Derivatives

Replacing fluorine with chlorine (as in 8-chloronaphthalene-1-carbaldehyde) introduces larger atomic size and lower electronegativity. Key differences include:

- Electronic Effects : Chlorine’s weaker electron-withdrawing inductive effect compared to fluorine reduces the aldehyde’s electrophilicity, which may slow nucleophilic addition reactions .

Reactivity in Cross-Coupling Reactions

Fluorinated aldehydes like this compound are often used in Suzuki-Miyaura couplings. The fluorine substituent can act as a directing group, enhancing regioselectivity. In contrast, chloro derivatives may require harsher conditions due to weaker C-Cl bond activation .

Biological Activity

6-Fluoronaphthalene-1-carbaldehyde (6-FNCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly its role as an inhibitor in various biological pathways, and discusses relevant research findings, case studies, and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 6-position of the naphthalene ring and an aldehyde functional group. The fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds with a fluorinated naphthalene structure exhibit significant anticancer properties. For instance, the incorporation of a fluorine atom has been shown to enhance the potency of inhibitors targeting myeloid cell leukemia-1 (MCL-1), a protein involved in cancer cell survival. In one study, a derivative with a similar structure to 6-FNCA exhibited a four-fold increase in cellular potency against MCL-1 dependent cancer cell lines compared to non-fluorinated analogues .

Antimycobacterial Activity

The biological activity of 6-FNCA also extends to antimycobacterial effects. Research has indicated that naphthalene derivatives can inhibit mycobacterial respiration, which is crucial for their survival. A related compound demonstrated two-fold higher activity against Mycobacterium avium subsp. paratuberculosis than standard antibiotics like rifampicin . This suggests that 6-FNCA might possess similar properties, warranting further investigation.

Photosynthetic Electron Transport Inhibition

In addition to its antimicrobial properties, studies have shown that naphthalene derivatives can inhibit photosynthetic electron transport in plant chloroplasts. This activity is often linked to herbicidal properties, suggesting that 6-FNCA could impact plant physiology through similar mechanisms .

Structure-Activity Relationship (SAR)

The introduction of fluorine into the naphthalene structure significantly affects the biological activity of these compounds. The following table summarizes key findings regarding the impact of structural modifications on biological potency:

| Compound | Biological Activity | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer (MCL-1) | 14 | MCL-1 inhibition |

| N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Antimycobacterial | 59 | Inhibition of mycobacterial respiration |

| Ring-substituted naphthalene derivatives | Photosynthetic inhibition | Variable | Inhibition of photosystem II |

Study on MCL-1 Inhibition

In a recent investigation, compounds related to 6-FNCA were synthesized and tested for their ability to inhibit MCL-1. The study reported that modifications leading to increased solubility and potency resulted in promising candidates for further development as anticancer agents. Specifically, a compound analogous to 6-FNCA exhibited an IC50 value of 14 nM in cellular assays targeting MCL-1 .

Antimycobacterial Compound Evaluation

Another study evaluated various naphthalene derivatives for their antimycobacterial activity against Mycobacterium species. The results indicated that certain modifications led to enhanced efficacy compared to traditional antibiotics, highlighting the potential of fluorinated naphthalene derivatives like 6-FNCA in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.